molecular formula C8H18ClNO2 B1446877 Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride CAS No. 898552-72-2

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Cat. No. B1446877
Key on ui cas rn: 898552-72-2
M. Wt: 195.69 g/mol
InChI Key: XERPBKDHTGQXMR-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

Acetyl chloride (31 ml) was added dropwise over a time period of 5 minutes to ethanol (180 ml) while stirring and cooling in ice water bath. After additional 5 minutes, the obtained solution was added to a solution of 4-amino-3,3-dimethyl-butyric acid hydrochloride (30.07 grams, 180 mmol) in ethanol (20 ml). The mixture was refluxed at 85° C. for 16 hours, and the solvent was removed under reduced pressure to give to 4-amino-3,3-dimethyl-butyric acid ethyl ester hydrochloride (33.11 grams, 94% yield) as oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=[O:3])[CH3:2].Cl.[NH2:6][CH2:7][C:8]([CH3:14])([CH3:13])[CH2:9][C:10](O)=[O:11]>C(O)C>[ClH:4].[CH2:1]([O:3][C:10](=[O:11])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][NH2:6])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30.07 g
Type
reactant
Smiles
Cl.NCC(CC(=O)O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.C(C)OC(CC(CN)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.11 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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